molecular formula C10H14Cl2N4O B3033843 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 1219555-68-6

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B3033843
CAS RN: 1219555-68-6
M. Wt: 277.15
InChI Key: VHMCYZNFGIWQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone (DCIPE) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that is soluble in water and has a molecular weight of 255.08 g/mol. DCIPE is a versatile compound that has been used in a variety of applications, including drug synthesis, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of various drugs and biochemicals. It is believed that this compound facilitates the formation of covalent bonds between molecules, which allows for the creation of new compounds. In addition, this compound is believed to facilitate the transfer of electrons between molecules, which is necessary for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound has the potential to act as an inhibitor of certain enzymes, which could lead to the inhibition of certain physiological processes. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi, which could lead to the inhibition of certain infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone in laboratory experiments include its low cost, its ease of synthesis, and its versatility. This compound is a relatively inexpensive compound, and it can be synthesized using a variety of methods. In addition, this compound is a versatile compound that can be used in a variety of applications, including drug synthesis, materials science, and biochemistry.
The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to interfere with certain biochemical processes. This compound is a potentially toxic compound, and it should be handled with care. In addition, this compound has the potential to interfere with certain biochemical processes, which could lead to the inhibition of certain physiological processes.

Future Directions

For the use of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone include further research into its mechanism of action and its potential toxicity. Additionally, further research into its potential applications in the synthesis of drugs and biochemicals is warranted. Additionally, further research into its potential to inhibit the growth of certain bacteria and fungi is warranted. Finally, further research into its potential to interact with certain enzymes is warranted.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs, including antifungal agents and antiviral agents. It has also been used in the synthesis of materials for use in medical devices and in the synthesis of biochemicals. In addition, this compound has been used in the synthesis of organic compounds for use in biochemistry and molecular biology.

properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N4O/c1-14-2-4-15(5-3-14)8(17)6-16-7-13-9(11)10(16)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMCYZNFGIWQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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